molecular formula C7H16ClNO2 B12998948 (R)-3-Amino-3,4-dimethylpentanoic acid hydrochloride

(R)-3-Amino-3,4-dimethylpentanoic acid hydrochloride

Cat. No.: B12998948
M. Wt: 181.66 g/mol
InChI Key: XACPFHWVBOMUPG-OGFXRTJISA-N
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Description

®-3-Amino-3,4-dimethylpentanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3,4-dimethylpentanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a chiral amine or amino acid derivative.

    Chiral Resolution: The chiral center is introduced or resolved using chiral catalysts or resolving agents.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3,4-dimethylpentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-3-Amino-3,4-dimethylpentanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-3,4-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the binding affinity and specificity of the compound. Pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3,4-dimethylpentanoic acid hydrochloride: The enantiomer of the compound, with different biological activity.

    3-Amino-3-methylpentanoic acid hydrochloride: Lacks the additional methyl group, leading to different chemical and biological properties.

    4-Amino-3-methylpentanoic acid hydrochloride: Positional isomer with distinct reactivity and applications.

Uniqueness

®-3-Amino-3,4-dimethylpentanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity. This makes it valuable for applications requiring high enantioselectivity and specificity.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

(3R)-3-amino-3,4-dimethylpentanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)7(3,8)4-6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t7-;/m1./s1

InChI Key

XACPFHWVBOMUPG-OGFXRTJISA-N

Isomeric SMILES

CC(C)[C@@](C)(CC(=O)O)N.Cl

Canonical SMILES

CC(C)C(C)(CC(=O)O)N.Cl

Origin of Product

United States

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